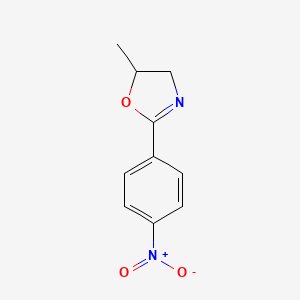
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a methyl group at the 5-position and a 4-nitrophenyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzaldehyde with 2-amino-2-methylpropanol in the presence of an acid catalyst to form the oxazole ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to minimize costs and environmental impact.
化学反应分析
Types of Reactions
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The methyl and nitrophenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Oxazole derivatives with oxidized functional groups.
Reduction: Amino-substituted oxazole derivatives.
Substitution: Various substituted oxazole derivatives depending on the reagents used.
科学研究应用
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
作用机制
The mechanism of action of 5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects.
相似化合物的比较
Similar Compounds
- 5-Methyl-2-(3-nitrophenyl)-4,5-dihydro-1,3-oxazole
- 5-Methyl-2-(4-nitrophenyl)-4-phenylthiazole
- 5-Methyl-2-(3-nitrophenyl)-4-phenylthiazole
Uniqueness
5-Methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
属性
CAS 编号 |
6943-64-2 |
|---|---|
分子式 |
C10H10N2O3 |
分子量 |
206.20 g/mol |
IUPAC 名称 |
5-methyl-2-(4-nitrophenyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C10H10N2O3/c1-7-6-11-10(15-7)8-2-4-9(5-3-8)12(13)14/h2-5,7H,6H2,1H3 |
InChI 键 |
NCVICLUIKKDLGU-UHFFFAOYSA-N |
规范 SMILES |
CC1CN=C(O1)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Chloroprop-2-en-1-yl)sulfanyl]propane-1-thiol](/img/structure/B14731178.png)
![2-Butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B14731181.png)
![2-(6,6-Dimethyl-4-bicyclo[3.1.1]hept-3-enyl)ethyl 2-(2,4-dichlorophenoxy)propanoate](/img/structure/B14731188.png)
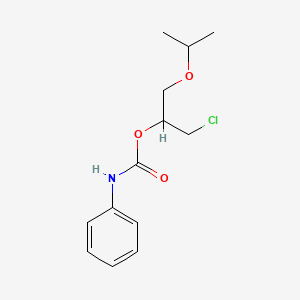

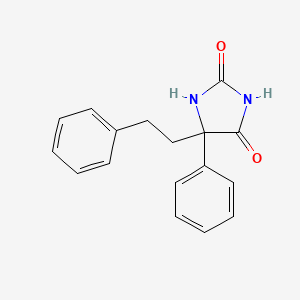

![6-Oxo-6-[(prop-2-en-1-yl)oxy]hexanoate](/img/structure/B14731224.png)
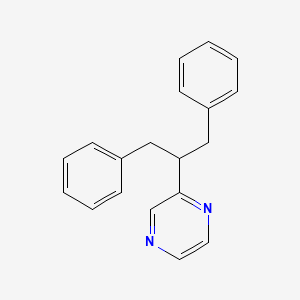
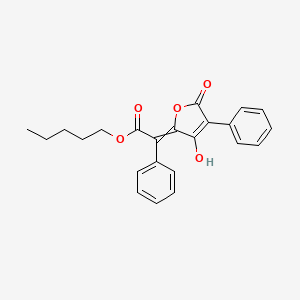
![2-[(Pent-2-en-4-yn-1-yl)oxy]oxane](/img/structure/B14731228.png)
![1-(2-Chlorophenyl)-4-[(4-methylphenyl)sulfanylmethyl]piperazine](/img/structure/B14731233.png)
![4-[[5-(2-Chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzonitrile](/img/structure/B14731246.png)
